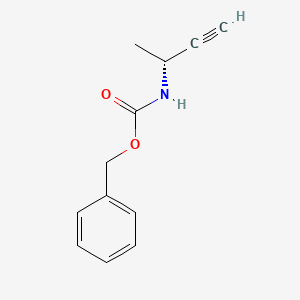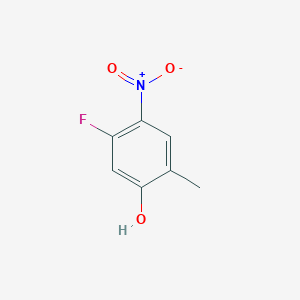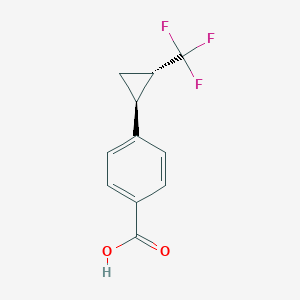![molecular formula C25H17BO2 B6591575 9,9'-Spirobi[fluoren]-4-ylboronic acid CAS No. 1421789-05-0](/img/structure/B6591575.png)
9,9'-Spirobi[fluoren]-4-ylboronic acid
Übersicht
Beschreibung
‘9,9’-Spirobi[fluoren]-4-ylboronic acid’ (SBF-B) is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. SBF-B is a spirocyclic compound that contains two fluorene units fused to a boronic acid group. The compound has been used in various chemical reactions and has shown promising results in several scientific research applications.
Wissenschaftliche Forschungsanwendungen
1. Organic Electronics and OLEDs
9,9'-Spirobi[fluoren]-4-ylboronic acid derivatives have significant applications in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). For instance, studies have shown that certain spirobifluorene derivatives exhibit properties conducive to their use as host materials for phosphorescent OLEDs. These materials display high thermal stability and excellent luminescent efficiency, making them suitable for advanced electronic applications. Notably, some spirobifluorene-based compounds like 2,2′-bis(3,5-di(9H-carbazol-9-yl)phenyl)-9,9′-spirobi[fluorene] demonstrate enhanced thermal stability and are used in blue phosphorescent OLEDs for brighter emissions and higher luminescence efficiency (Seo & Lee, 2017), (Wang et al., 2015).
2. Photophysical and Electrochemical Properties
The synthesis and study of spirobifluorene derivatives have provided valuable insights into their photophysical and electrochemical properties. Research on derivatives like 1-Carbazolyl Spirobifluorene has revealed interesting characteristics such as complete π-conjugation breaking and through-space interactions, which influence their electronic properties and make them suitable for various applications in material science (Sicard et al., 2019).
3. Material Science and Polymer Chemistry
Spirobifluorene derivatives have been utilized in the development of novel polyimides with properties like high organosolubility, optical transparency, and excellent thermal stability. These materials are significant in creating transparent, flexible, and strong films used in various industrial and scientific applications (Zhang et al., 2010), (Zhang et al., 2011).
Wirkmechanismus
Target of Action
It’s known that this compound is used in the field of organic electronics , suggesting that its targets could be electronic structures or systems within these devices.
Mode of Action
The compound interacts with its targets by contributing to the electronic properties of the device. It’s used in the synthesis of conjugated microporous polymers , which suggests that it might interact with its targets by forming bonds and contributing to the structure of these polymers.
Biochemical Pathways
As an organic compound used in electronics, 9,9’-Spirobi[fluoren]-4-ylboronic acid doesn’t participate in biochemical pathways in the traditional sense. Instead, it plays a role in the physical and chemical processes involved in the operation of organic electronic devices .
Pharmacokinetics
Pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound within a biological systemIts physical properties such as solubility in common organic solvents and its boiling point are important for its use in organic electronics.
Result of Action
The molecular and cellular effects of 9,9’-Spirobi[fluoren]-4-ylboronic acid are best understood in terms of its impact on the performance of organic electronic devices. For instance, it’s used as a blue light-emitting material in organic light-emitting diodes (OLEDs) and electroluminescent devices .
Action Environment
The action, efficacy, and stability of 9,9’-Spirobi[fluoren]-4-ylboronic acid are influenced by various environmental factors. For instance, its storage conditions can affect its stability and performance . It’s typically stored in a cool, dry place in a tightly closed container, away from oxidizing agents .
Eigenschaften
IUPAC Name |
9,9'-spirobi[fluorene]-4'-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BO2/c27-26(28)23-15-7-14-22-24(23)18-10-3-6-13-21(18)25(22)19-11-4-1-8-16(19)17-9-2-5-12-20(17)25/h1-15,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTKALFQBCUAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C4(C2=CC=C1)C5=CC=CC=C5C6=CC=CC=C46)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-Spirobi[fluoren]-4-ylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)


![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)



